N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium
Description
Properties
IUPAC Name |
benzyl-(2,3-dibromopropyl)-dimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N/c1-15(2,10-12(14)8-13)9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTKGNSLXDMDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium typically involves the bromination of N-benzyl-N,N-dimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the propan-1-aminium moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium serves as a crucial building block in organic synthesis. It is often used in the preparation of more complex molecules and in studying reaction mechanisms. The compound's bromine atoms facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic frameworks.
Reactions:
The compound undergoes several types of chemical reactions:
- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Table 1: Types of Reactions and Conditions
| Reaction Type | Common Reagents | Solvents Used |
|---|---|---|
| Substitution | Amines, Thiols | DMSO, Acetonitrile |
| Oxidation | Potassium permanganate, Hydrogen peroxide | Ethanol |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Ethanol |
Biological Applications
Biochemical Assays:
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is utilized in biochemical assays to modify biomolecules. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids makes it valuable for studying biological interactions and pathways .
Antimicrobial Properties:
Research indicates potential antimicrobial and antifungal activities of this compound. Studies have shown that it can disrupt cellular functions by modifying critical biomolecules, thus leading to cell death in certain pathogens .
Case Study: Antimicrobial Activity
A study explored the effectiveness of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as a therapeutic agent .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is used to produce specialty chemicals and materials. Its reactivity allows for the synthesis of surfactants and other functionalized compounds that are important in various applications.
Table 2: Industrial Uses
Mechanism of Action
The mechanism of action of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of the target’s structure and function, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium and related compounds from the evidence:
Key Observations :
- Halogen Effects: The dibromo substitution in the target compound contrasts with the trifluoro group in ’s acetamide and the chloro substituent in .
- Cationic vs. Neutral Structures : The quaternary ammonium center in the target compound ensures permanent positive charge, unlike the protonated amine in or the neutral amide in . This could improve solubility in polar solvents or enhance electrostatic interactions with microbial membranes .
Physicochemical and Reactivity Trends
- This contrasts with the amide group in , which stabilizes via resonance .
- Thermal Stability : Quaternary ammonium salts like the target compound are generally thermally stable, whereas ’s chloroamine may decompose at elevated temperatures due to weaker C-Cl bonds .
Biological Activity
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium, commonly referred to as a quaternary ammonium compound, has garnered attention in scientific research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Synthesis
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is synthesized through the reaction of N,N-dimethylpropan-1-amine with benzyl bromide and bromine. The reaction conditions are critical for achieving high yields and purity, often involving purification methods such as recrystallization or chromatography. The resulting compound is characterized by its quaternary ammonium structure, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium exhibits significant antimicrobial and antifungal properties. The mechanism of action involves the compound's interaction with nucleophilic sites on microbial membranes, leading to disruption of cellular functions. This interaction can result in the formation of covalent bonds that inhibit vital processes in bacteria and fungi .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 0.5 µg/mL | |
| Escherichia coli | < 1.0 µg/mL | |
| Candida albicans | < 0.25 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have shown that N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium can induce apoptosis in cancer cell lines. In vitro studies reveal that at specific concentrations, the compound effectively reduces cell viability by targeting cellular pathways involved in proliferation and survival .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Disruption of mitochondrial function |
The biological activity of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium can be attributed to its ability to interact with various molecular targets. The compound's quaternary ammonium structure allows it to engage in electrostatic interactions with negatively charged components of cell membranes. This leads to increased permeability and eventual cell death in susceptible organisms .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium demonstrated its effectiveness against Candida albicans. The study reported a significant reduction in fungal growth when treated with concentrations as low as 0.25 µg/mL. The results suggest that the compound may serve as a potential therapeutic agent for fungal infections resistant to conventional antifungals .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of this compound, researchers observed that exposure to varying concentrations resulted in dose-dependent cytotoxic effects on HeLa cells. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies targeting cervical cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
